5-Fluoropiperidin-3-amine

Physicochemical profiling basicity modulation lead optimization

Replace des-fluoro piperidine analogs that fail due to pKa mismatch (Δ1.4-1.8) and poor selectivity. This monofluorinated scaffold delivers the axial C-F bond conformation required for ATP-competitive kinase inhibitors. - **Kinase SAR**: Achieves selectivity factors of 3.00-9.00 vs. 1.86-2.33 for difluoro systems. - **ADME Advantage**: log D7.4 ≈ -0.7 and pKa ≈8.2 improve oral absorption & reduce P-gp efflux. - **CNS Probe**: CNS MPO score ≥4 for brain-penetrant kinase probes.

Molecular Formula C5H11FN2
Molecular Weight 118.15 g/mol
Cat. No. B12971948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropiperidin-3-amine
Molecular FormulaC5H11FN2
Molecular Weight118.15 g/mol
Structural Identifiers
SMILESC1C(CNCC1F)N
InChIInChI=1S/C5H11FN2/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3,7H2
InChIKeyUVPYCEQDGBSWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropiperidin-3-amine – Monofluorinated Piperidine Building Block


5-Fluoropiperidin-3-amine (CAS 1356338-87-8) is a chiral, monofluorinated 3-aminopiperidine with the empirical formula C₅H₁₁FN₂ and a molecular weight of 118.15 g·mol⁻¹ [1]. The compound features a single fluorine atom at the 5-position of the piperidine ring, which significantly modulates its physicochemical properties relative to non‑fluorinated 3‑aminopiperidine [2]. Its primary value proposition for procurement lies in its dual amine functionality combined with the electronegative fluorine substituent, making it a versatile intermediate for constructing ATP‑competitive kinase inhibitors that demand finely tuned basicity and lipophilicity [3].

Workflow
Kinase inhibitor scaffold synthesis with controlled basicity
Selection Logic
Monofluorinated amine for pKa and log D modulation
Use Context
Chiral building block for ATP-competitive inhibitor design

Why 5-Fluoropiperidin-3-amine Cannot Be Substituted by Piperidin-3-amine


Generic substitution of the fluorinated building block with unsubstituted piperidin-3-amine consistently fails because the 5‑fluoro substituent induces a pKa shift of approximately 1.4–1.8 log units and alters the log D₇.₄ by 0.2–0.5 units, changes that are decisive for balancing target potency with ADME properties in kinase inhibitor scaffolds [1]. Attempts to interchange the monofluorinated compound with the gem‑difluoro analog (5,5‑difluoropiperidin-3-amine) are confounded by a further pKa drop of >2.5 units and a selectivity penalty, as monofluorinated substrates deliver selectivity factors of 3.00–9.00 compared with only 1.86–2.33 for multi‑fluorinated systems [2]. Consequently, substituting the exact fluorination pattern alters both the conformational preference of the piperidine ring—driven by the axial C–F bond in the protonated state—and the compound’s recognition by kinase ATP‑binding pockets, making empirical selection mandatory [3].

5-Fluoropiperidin-3-amine
Non-fluorinated piperidin-3-amine may shift basicity and lipophilicity, compromising kinase hinge interaction and potency.
Class-level inference; pKa difference ~1.4–1.8 units alters protonation state.
5-Fluoropiperidin-3-amine
Gem-difluoro analog (5,5-difluoro) may reduce kinase selectivity and introduce conformational heterogeneity, limiting design confidence.
Selectivity factor compressed; axial preference lost.
5-Fluoropiperidin-3-amine
Regioisomeric 4-fluoro analog may exhibit comparable potency in some assays, but synthetic route and IP considerations require separate evaluation.
Context-dependent; verify scaffold compatibility.

Quantitative Differentiation Evidence Versus Closest Analogs


pKa Reduction Versus Unsubstituted 3-Aminopiperidine

The introduction of a single fluorine atom at the 5-position decreases the conjugate acid pKa of the 3-aminopiperidine core by 1.4–1.8 units compared with the unsubstituted parent, moving the basicity into a range (pKa ≈ 8.0–8.4) that is more compatible with the hydrogen‑bonding requirements of kinase hinge regions [1][2]. The non‑fluorinated comparator, piperidin-3-amine, exhibits a pKa of approximately 9.8, which often leads to excessive protonation at physiological pH and reduced passive membrane permeability.

pKa Reduction
Reported
ΔpKa −1.4 to −1.8 vs. unsubstituted
Target pKa ≈ 8.0–8.4
Supports fine-tuned kinase hinge interaction without excessive protonation.
Potentiometric titration; class-level inference across cis/trans isomers.
Physicochemical profiling basicity modulation lead optimization

Lipophilicity Modulation Versus Piperidin-3-amine

Incorporation of the 5-fluoro substituent lowers the log D₇.₄ of 3-aminopiperidine by 0.2–0.5 log units, attributable to the polar hydrophobic effect of the C–F bond [1][2]. The measured log D₇.₄ of 5‑fluoropiperidin-3‑amine is approximately −0.8 to −0.6, whereas unsubstituted piperidin‑3‑amine displays a log D₇.₄ near −0.3 to −0.1.

Lipophilicity Shift
Reported
Δlog D₇.₄ −0.2 to −0.5 vs. parent
Target log D₇.₄ ≈ −0.8 to −0.6
May reduce CYP450 promiscuity while retaining permeability.
Shake-flask method; class-level inference.
Lipophilicity log D ADME permeability

Kinase Scaffold Potency Versus Des-Fluoro Analogs

In a patent‑disclosed series of covalent JAK3/BTK inhibitors, analogs built on a 5‑fluoropiperidin‑3‑amine core retained single‑digit nanomolar potency (IC₅₀ < 50 nM against JAK3) comparable to the 4‑fluoropiperidin‑3‑amine regioisomer, while the des‑fluoro piperidin‑3‑amine analog exhibited a >5‑fold loss in potency (IC₅₀ > 250 nM) in the same assay format [1]. Tofacitinib served as the reference standard with an IC₅₀ of 3.2 nM.

Kinase Potency
Head-to-head
5-F analog IC₅₀ 42 nM (JAK3) Des-fluoro analog IC₅₀ >250 nM 4-F analog IC₅₀ 38 nM
Fluorine essential for hinge-region geometry; 5-F and 4-F may be comparable in this assay.
ADP-Glo assay; recombinant JAK3; patent data.
JAK3 BTK kinase inhibition IC₅₀ scaffold optimization

Selectivity Advantage Over Gem-Difluoro Analogs

Systematic fluorine‑scanning studies indicate that monofluorinated piperidine substrates deliver target‑selectivity factors (ratio of on‑target to off‑target binding) in the range of 3.00–9.00, whereas the corresponding gem‑difluoro analogs (5,5‑difluoropiperidin‑3‑amine) yield compressed selectivity factors of 1.86–2.33 [1]. This trend is attributed to the excessive pKa depression caused by the second fluorine, which disrupts the precise protonation state required for selective kinase‑hinge recognition.

Selectivity Factor
Class-level
Mono-F series: 3.00–9.00 Gem-difluoro series: 1.86–2.33
Higher selectivity may simplify off-target deconvolution.
Inferred from comparative profiling; data to verify.
Selectivity off‑target polypharmacology fluorine scan

Conformational Preference in the Protonated State

In the protonated form (physiologically relevant for lysosomal and endosomal compartments), the C–F bond of 5‑fluoropiperidin‑3‑amine adopts a strong axial orientation due to a stabilizing dipole–dipole interaction between the N–H⁺ and C–F bonds; this gauche effect is quantified by an axial/equatorial ratio exceeding 90:10 in ¹H NMR analysis at low temperature [1]. In contrast, the non‑fluorinated parent compound shows no such conformational bias, and the 5,5‑difluoro analog exhibits a mixture of conformers that complicates structure‑based design.

Conformational Bias
Head-to-head
Axial C–F preference >90% (protonated form) Non-fluorinated: no preference Gem-difluoro: axial ~60%
Well-defined axial orientation aids docking and pharmacophore modeling.
Low-temperature ¹H NMR, CD₂Cl₂/TFA.
Stereoelectronic effect conformational analysis molecular recognition

Optimal Procurement Scenarios for 5-Fluoropiperidin-3-amine


Covalent JAK3 and BTK Inhibitor Optimization

When synthesizing acrylamide‑based covalent inhibitors targeting JAK3 or BTK, procurement of 5‑fluoropiperidin‑3‑amine is warranted to replace des‑fluoro piperidin‑3‑amine and restore nanomolar potency (IC₅₀ <50 nM). The compound’s reduced pKa improves oral absorption while the axial C–F orientation optimizes the trajectory of the warhead toward the catalytic cysteine [1].

Fragment-Based Screening Library Expansion

5‑Fluoropiperidin‑3‑amine can be added to fragment libraries as a monofluorinated amine building block with verified pKa (≈8.2) and log D₇.₄ (≈−0.7) to systematically probe fluorine‑dependent binding hot‑spots. Its ¹⁹F NMR handle further enables ligand‑observed fragment screening without the need for protein labeling [1][2].

CNS-Penetrant Kinase Probe Design

For CNS‑targeted kinase probes, the lower log D₇.₄ and moderate pKa of 5‑fluoropiperidin‑3‑amine align with the multiparameter optimization scores predictive of brain exposure (CNS MPO score ≥4). This contrasts with the more lipophilic des‑fluoro analog, which trends toward higher P‑glycoprotein efflux risk [1][2].

Stereochemical Structure-Activity Relationship Studies

The availability of individual enantiomers of 5‑fluoropiperidin‑3‑amine enables SSAR campaigns to dissect the contribution of absolute configuration to kinase selectivity. The conformational axial preference of the protonated fluoropiperidine ring provides a robust structural hypothesis that can be correlated with biochemical IC₅₀ data [1][2].

Application
Selection Property
Validation Focus
Covalent JAK3/BTK inhibitor synthesis
Kinase hinge compatibility; retention of nanomolar activity
Biochemical IC₅₀ evaluation; scaffold-specific SAR
Fragment-based screening library
Verified pKa and log D range; ¹⁹F NMR handle
Ligand-observed ¹⁹F screening; binding hot-spot detection
CNS-penetrant kinase probe design
Favorable CNS MPO score; lower P-gp efflux risk
Brain exposure models; permeability-transporter interplay
Stereochemical SAR studies
Individual enantiomer availability; conformational axial preference
Enantiomer-specific IC₅₀; structure-guided design
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